3-phenyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(ISOPROPYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, including antimicrobial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOPROPYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions starting from substituted thiophenes and pyrimidines. One effective method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar catalysts and reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ISOPROPYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Scientific Research Applications
2-(ISOPROPYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 2-(ISOPROPYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial and antitubercular activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are structurally related and have shown significant biological activities, including anti-HIV and antitumor properties.
Uniqueness
2-(ISOPROPYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropylsulfanyl group and phenyl ring contribute to its potent antimicrobial properties, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H20N2OS2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-12(2)23-19-20-17-16(14-10-6-7-11-15(14)24-17)18(22)21(19)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
InChI Key |
CXPNTCAKJZLVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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